![molecular formula C16H16ClN3O4S B195241 5-Hydroxyindapamide CAS No. 126750-70-7](/img/structure/B195241.png)
5-Hydroxyindapamide
Overview
Description
5-Hydroxyindapamide is a derivative of Indapamide, which is a ‘water pill’ used to reduce the swelling and fluid retention caused by heart disease. It also is used to treat high blood pressure .
Molecular Structure Analysis
The molecular formula of this compound is C16H16ClN3O4S . The molecular weight is 381.8 g/mol . The IUPAC name is 4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 381.8 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 . The exact mass is 381.0550049 g/mol .
Scientific Research Applications
Psychedelic Psychiatry : Research has indicated the potential of 5-Hydroxytryptamine 2A (5-HT2A) receptor agonists, such as psilocybin, in treating psychiatric disorders like depression and addiction. This suggests a possible application of 5-Hydroxyindapamide in this area (Nutt, Erritzoe, & Carhart-Harris, 2020).
Respiratory Activity : A study explored the effects of 5-HT1A receptor agonist on respiratory activity, which could be relevant for this compound's application in understanding and managing respiratory disorders (Holtman & King, 1994).
Sleep and Thermoregulation : Research on serotonin depletion and its impact on sleep and thermoregulation could inform the use of this compound in sleep-related studies (Murray, Buchanan, & Richerson, 2015).
Anxiety and Psychiatric Research : Studies on 5-HT-modulating agents indicate the potential use of this compound in research related to anxiety and other psychiatric conditions (Rodgers, Perrault, Sanger, & Griebel, 1997).
Neurotransmitter Release Modulation : Investigations into the modulation of neurotransmitter release, particularly serotonin (5-HT), offer insights into how this compound might be used in neuropharmacological research (Piñeyro, Montigny, & Blier, 1995).
Dopaminergic Transmission : Research on the modulation of dopamine release by 5-HT receptors, particularly in the mesolimbic dopamine system, highlights another potential research application for this compound (Yan & Yan, 2001).
Molecular Imaging : Studies focused on visualizing fluctuations in neurotransmitters, such as 5-HT, suggest the use of this compound in developing molecular imaging techniques (Paterson, Tyacke, Nutt, & Knudsen, 2010).
Electrochemical Analysis in Brain Research : The development of techniques for rapid measurement of neurotransmitters like 5-HT in the brain might benefit from the application of compounds like this compound (Hashemi et al., 2009).
Mechanism of Action
Target of Action
The primary target of 5-Hydroxy Indapamide is similar to that of Indapamide, which is a thiazide diuretic used to treat hypertension and edema due to congestive heart failure . The compound primarily targets Carbonic Anhydrase 2 .
Biochemical Pathways
The biochemical pathways affected by 5-Hydroxy Indapamide are likely to be similar to those of Indapamide. Indapamide is metabolized primarily by CYP3A4, which first hydroxylates it to form a major metabolite (M1). M1 then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . Indole, a component of 5-Hydroxy Indapamide, is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Pharmacokinetics
Studies on indapamide have shown that it is quickly absorbed from the gastrointestinal tract, and peak plasma concentrations are seen 1–2 hours after dosing . The compound is metabolized primarily by CYP3A4 to form less pharmacologically active metabolites .
Result of Action
The result of 5-Hydroxy Indapamide’s action is likely to be similar to that of Indapamide. Indapamide has been shown to reduce stroke rates in people with high blood pressure . It has also been shown to significantly reduce all-cause mortality in young-elderly patients with a history of stroke, cardiovascular disease, and type 2 diabetes mellitus .
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVNNMMMDXBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925693 | |
Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126750-70-7 | |
Record name | 5-Hydroxyindapamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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